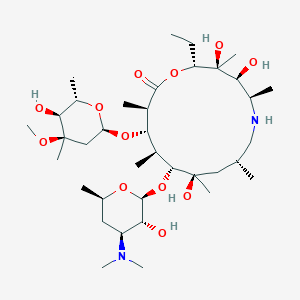

Azathramycin

Description

Properties

IUPAC Name |

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H70N2O12/c1-14-26-37(10,45)30(41)23(6)38-18-19(2)16-35(8,44)32(51-34-28(40)25(39(11)12)15-20(3)47-34)21(4)29(22(5)33(43)49-26)50-27-17-36(9,46-13)31(42)24(7)48-27/h19-32,34,38,40-42,44-45H,14-18H2,1-13H3/t19-,20-,21+,22-,23-,24+,25+,26-,27+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRKNNHYKWGYTEN-HOQMJRDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(NCC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](NC[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H70N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30998123 | |

| Record name | 2-Ethyl-3,4,10-trihydroxy-3,5,8,10,12,14-hexamethyl-15-oxo-11-{[3,4,6-trideoxy-3-(dimethylamino)hexopyranosyl]oxy}-1-oxa-6-azacyclopentadecan-13-yl 2,6-dideoxy-3-C-methyl-3-O-methylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30998123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

735.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76801-85-9 | |

| Record name | 9-Deoxo-9a-aza-9a-homoerythromycin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76801-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Dihydro-10-deoxo-11-azaerythromycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076801859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-3,4,10-trihydroxy-3,5,8,10,12,14-hexamethyl-15-oxo-11-{[3,4,6-trideoxy-3-(dimethylamino)hexopyranosyl]oxy}-1-oxa-6-azacyclopentadecan-13-yl 2,6-dideoxy-3-C-methyl-3-O-methylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30998123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-(((2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2-ethyl-3,4,10-trihydroxy-13-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZAERYTHROMYCIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LSP9FJT5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Azathioprine's Precise Strike: A Technical Guide to its Mechanism of Action in T-Cell Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azathioprine, a cornerstone immunosuppressive agent for decades, exerts its therapeutic effects through a sophisticated and highly specific mechanism targeting activated T-lymphocytes. While its role in inhibiting purine synthesis is well-established, a more nuanced understanding has emerged, revealing a pathway that culminates in the apoptosis of T-cells, a critical process for dampening inflammatory responses. This technical guide provides an in-depth exploration of the molecular cascade initiated by azathioprine, from its metabolic conversion to its ultimate influence on key signaling nodes within the T-cell. The central thesis of this mechanism is the conversion of a co-stimulatory survival signal into a pro-apoptotic cascade, a process contingent on the metabolic products of azathioprine and the activation state of the T-cell.

Core Mechanism: From Prodrug to Pro-Apoptotic Trigger

Azathioprine itself is a prodrug, requiring metabolic conversion to its active forms to exert its immunosuppressive effects. The key active metabolites in the context of T-cell apoptosis are the 6-thioguanine nucleotides (6-TGNs). The established mechanism involves the following key steps:

-

Metabolic Conversion: Azathioprine is converted to 6-mercaptopurine (6-MP), which is then further metabolized to 6-TGNs.[1]

-

Requirement for T-Cell Activation and Co-stimulation: The pro-apoptotic effect of azathioprine is not indiscriminate. It specifically targets T-cells that have received activation signals through the T-cell receptor (TCR) and, crucially, a co-stimulatory signal via the CD28 receptor.[2] In the absence of CD28 co-stimulation, azathioprine does not efficiently induce apoptosis.

-

Inhibition of Rac1 Activation: The pivotal molecular event is the binding of a 6-TGN metabolite, 6-thioguanine triphosphate (6-thio-GTP), to the small GTPase Rac1. This binding prevents the loading of GTP onto Rac1, thereby inhibiting its activation.[2][3]

-

Downstream Signaling Inhibition: The blockade of Rac1 activation has significant downstream consequences. It leads to the suppression of pro-survival signals, most notably the inhibition of Bcl-xL expression and the nuclear translocation of NF-κB.[2][4]

-

Induction of Mitochondrial Apoptosis: The suppression of anti-apoptotic proteins like Bcl-xL shifts the cellular balance towards apoptosis. This is evidenced by the activation of the initiator caspase-9, a hallmark of the intrinsic or mitochondrial pathway of apoptosis.[2]

This targeted approach ensures that only actively engaged T-cells, which are likely contributing to an inflammatory response, are eliminated, while resting T-cells are spared.

Signaling Pathways

The signaling cascade initiated by azathioprine in activated T-cells is a prime example of targeted therapeutic intervention. The following diagrams, rendered in DOT language, illustrate the key pathways.

Caption: Metabolic conversion of azathioprine to its active 6-thioguanine nucleotide metabolites.

Caption: Azathioprine converts a CD28 co-stimulatory survival signal into a pro-apoptotic signal by inhibiting Rac1 activation.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects of azathioprine and its metabolites on T-cell apoptosis and proliferation.

Table 1: Induction of Apoptosis in CD4+ T-Cells by Azathioprine and 6-Mercaptopurine

| Treatment | Concentration | % Apoptotic Cells (Annexin V+) | Cell Sub-population | Reference |

| Azathioprine | 0.5 µM | ~15% | CD45RA+ (Naive) | [2] |

| Azathioprine | 5 µM | ~30% | CD45RA+ (Naive) | [2] |

| 6-Mercaptopurine | 0.5 µM | ~20% | CD45RA+ (Naive) | [2] |

| 6-Mercaptopurine | 5 µM | ~35% | CD45RA+ (Naive) | [2] |

| Azathioprine | 0.5 µM | ~25% | CD45RO+ (Memory) | [2] |

| Azathioprine | 5 µM | ~45% | CD45RO+ (Memory) | [2] |

| 6-Mercaptopurine | 0.5 µM | ~30% | CD45RO+ (Memory) | [2] |

| 6-Mercaptopurine | 5 µM | ~50% | CD45RO+ (Memory) | [2] |

Table 2: Intracellular 6-Thioguanine (6-TG) Levels in T-Cells

| Treatment | Concentration | Intracellular 6-TG Level | Reference |

| Azathioprine | 0.5 µM | 31.5 pmol/mg DNA | [5] |

| Azathioprine | 5 µM | 168 pmol/mg DNA | [5] |

Table 3: Half-Maximal Inhibitory Concentration (IC50) for T-Cell Proliferation

| Drug | Costimulatory Signal | Median IC50 | Reference |

| Azathioprine | None | ~1 ng/mL | [6][7] |

| Azathioprine | CD28 | ~1 ng/mL | [6][7] |

| Azathioprine | CD2 | ~1 ng/mL | [6][7] |

| Azathioprine | 4-1BB | ~1 ng/mL | [6][7] |

| Azathioprine | ICOS | ~1 ng/mL | [6][7] |

| Azathioprine | LFA-1 | ~1 ng/mL | [6][7] |

Note: The IC50 for azathioprine's effect on T-cell proliferation was not significantly influenced by different co-stimulatory signals, in contrast to Cyclosporine A.[6]

Table 4: Effect of Azathioprine on Downstream Signaling Molecules

| Treatment | Molecule | Effect | Reference |

| 6-Mercaptopurine | Bcl-xL protein | Strong suppression | [4] |

| Azathioprine | Bcl-xL mRNA | Strong suppression | [4] |

| 6-Mercaptopurine | Nuclear NF-κB | Downregulation of p50/p65 complex | [4] |

| Azathioprine | Caspase-9 | Marked induction of activity | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of azathioprine's mechanism of action.

Protocol 1: T-Cell Apoptosis Assay using Annexin V and Propidium Iodide Staining

Objective: To quantify the percentage of apoptotic and necrotic T-cells following treatment with azathioprine or its metabolites.

Materials:

-

Isolated primary human CD4+ T-cells (naive or memory subsets)

-

RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin

-

Anti-CD3 and anti-CD28 antibodies

-

Recombinant IL-2

-

Azathioprine and/or 6-mercaptopurine

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Culture isolated CD4+ T-cells in complete RPMI 1640 medium.

-

Stimulate T-cells with plate-bound anti-CD3 antibodies and soluble anti-CD28 antibodies, along with recombinant IL-2.

-

Concurrently, treat the cells with varying concentrations of azathioprine or 6-mercaptopurine (e.g., 0.5 µM and 5 µM) or a vehicle control.

-

Incubate the cells for a specified period (e.g., 5 days) at 37°C in a 5% CO2 incubator.

-

-

Cell Harvesting and Washing:

-

Harvest the T-cells from the culture plates.

-

Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes and discarding the supernatant.

-

-

Annexin V and PI Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer within one hour of staining.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

-

Acquire data for at least 10,000 events per sample.

-

Analyze the data to differentiate between:

-

Live cells (Annexin V- / PI-)

-

Early apoptotic cells (Annexin V+ / PI-)

-

Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

-

Protocol 2: Rac1 Activation Assay (Pull-down Assay)

Objective: To determine the level of active, GTP-bound Rac1 in T-cells following stimulation and treatment.

Materials:

-

Isolated primary human CD4+ T-cells

-

Cell lysis buffer (containing protease and phosphatase inhibitors)

-

PAK-PBD (p21-activated kinase-p21 binding domain) agarose beads

-

GTPγS (non-hydrolyzable GTP analog for positive control)

-

GDP (for negative control)

-

Anti-Rac1 antibody

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Culture and Treatment:

-

Culture and stimulate CD4+ T-cells with anti-CD3/CD28 antibodies and IL-2 in the presence or absence of azathioprine or its metabolites for a specified time.

-

-

Cell Lysis:

-

Harvest and wash the T-cells.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation to remove cellular debris.

-

-

Positive and Negative Controls:

-

In separate aliquots of lysate from untreated, stimulated cells, add GTPγS (positive control for Rac1 activation) or GDP (negative control).

-

-

Pull-down of Active Rac1:

-

Incubate the cell lysates (including controls) with PAK-PBD agarose beads for 1 hour at 4°C with gentle rotation. The PAK-PBD specifically binds to the GTP-bound (active) form of Rac1.

-

-

Washing:

-

Pellet the agarose beads by centrifugation and wash them three times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Western Blotting:

-

Resuspend the beads in SDS-PAGE sample buffer and boil to elute the bound proteins.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for Rac1.

-

Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.

-

Analyze the band intensity to quantify the amount of active Rac1. A portion of the total cell lysate should also be run on the gel and probed for total Rac1 to serve as a loading control.

-

Protocol 3: Measurement of Intracellular 6-Thioguanine Nucleotide (6-TGN) Levels

Objective: To quantify the concentration of 6-TGNs within T-cells after treatment with azathioprine.

Materials:

-

T-cell pellets from treated and untreated cultures

-

Perchloric acid

-

Dithiothreitol (DTT)

-

Potassium hydroxide

-

High-performance liquid chromatography (HPLC) system with UV detection

Procedure:

-

Cell Lysis and Protein Precipitation:

-

Lyse a known number of T-cells with perchloric acid.

-

Centrifuge to pellet the precipitated protein.

-

-

Hydrolysis of 6-TGNs:

-

Heat the supernatant in the presence of DTT to hydrolyze the 6-TGNs to 6-thioguanine.

-

-

Neutralization and Sample Preparation:

-

Neutralize the samples with potassium hydroxide.

-

Centrifuge to remove the potassium perchlorate precipitate.

-

Filter the supernatant for HPLC analysis.

-

-

HPLC Analysis:

-

Inject the prepared sample into an HPLC system equipped with a C18 reverse-phase column.

-

Use an appropriate mobile phase and gradient to separate 6-thioguanine from other cellular components.

-

Detect 6-thioguanine using a UV detector at a specific wavelength (e.g., 342 nm).

-

Quantify the amount of 6-thioguanine by comparing the peak area to a standard curve of known 6-thioguanine concentrations.

-

Normalize the results to the initial cell number or total protein concentration.

-

Conclusion

The mechanism of action of azathioprine in inducing T-cell apoptosis is a highly specific and elegant process that underscores the principles of targeted immunotherapy. By leveraging the metabolic pathways of the cell and the specific signaling events associated with T-cell activation, azathioprine effectively converts a pro-survival signal into a death signal. This in-depth understanding of its molecular mechanism, supported by robust experimental data, is crucial for optimizing its clinical use, developing more targeted therapies, and providing a framework for future research in immunopharmacology. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further unravel and exploit the intricacies of T-cell signaling for therapeutic benefit.

References

- 1. 6‐thioguanine nucleotide monitoring in azathioprine and mercaptopurine monotherapy for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CD28-dependent Rac1 activation is the molecular target of azathioprine in primary human CD4+ T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azathioprine: old drug, new actions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. JCI - CD28-dependent Rac1 activation is the molecular target of azathioprine in primary human CD4+ T lymphocytes [jci.org]

- 6. The effects of Cyclosporine A and azathioprine on human T cells activated by different costimulatory signals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Novel Anti-Inflammatory Mechanism of Azathioprine for Crohn's Disease: Targeting T-Cell Apoptosis via Rac1 Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Azathioprine (AZA), a cornerstone therapy for Crohn's disease, has long been understood to function through the inhibition of purine synthesis, thereby suppressing the proliferation of lymphocytes. However, emerging research has unveiled a more nuanced and specific mechanism of action that explains its profound immunosuppressive effects. This guide delves into a novel anti-inflammatory pathway: the induction of activated T-lymphocyte apoptosis through the targeted inhibition of the small GTPase, Rac1. This mechanism not only provides a deeper understanding of AZA's efficacy but also opens new avenues for targeted drug development in inflammatory bowel disease (IBD).

The Classical vs. The Novel Mechanism

The traditional view of AZA's mechanism involves its conversion to 6-mercaptopurine (6-MP) and subsequently to 6-thioguanine nucleotides (6-TGNs). These metabolites are incorporated into DNA and RNA, leading to the disruption of nucleotide synthesis and subsequent cell cycle arrest in rapidly dividing cells like lymphocytes[1]. While this antiproliferative effect is significant, it does not fully account for the clinical efficacy observed in Crohn's disease, particularly the induction of remission.

A more contemporary and targeted mechanism centers on the AZA metabolite 6-thioguanine triphosphate (6-Thio-GTP). This molecule acts as a specific inhibitor of Rac1, a key signaling protein in T-cells[2][3]. This inhibition ultimately converts a T-cell co-stimulatory signal into an apoptotic one, selectively eliminating the activated T-cells that drive inflammation in Crohn's disease[2][3][4].

The Rac1-Dependent Apoptotic Pathway

The induction of T-cell apoptosis by azathioprine is a multi-step process that hinges on the co-stimulation of T-cells via the CD28 receptor, a crucial signal for T-cell activation. In the inflammatory environment of the Crohn's disease gut, T-cells are persistently activated.

The key molecular events are as follows:

-

Metabolism of Azathioprine: AZA is converted to 6-MP and then further metabolized to 6-Thio-GTP.

-

Inhibition of Rac1 Activation: In activated T-cells (specifically through CD28 co-stimulation), the guanine nucleotide exchange factor Vav facilitates the exchange of GDP for GTP on Rac1, leading to its activation[5]. The AZA metabolite, 6-Thio-GTP, competes with GTP for binding to Rac1[2][3].

-

Blockade of Downstream Signaling: When 6-Thio-GTP binds to Rac1, it prevents the proper activation of downstream effector pathways. This leads to the suppression of key survival signals, including the activation of mitogen-activated protein kinase kinase (MEK), NF-κB, and the anti-apoptotic protein Bcl-xL[2][3][4].

-

Induction of Mitochondrial Apoptosis: The suppression of these survival signals triggers the mitochondrial pathway of apoptosis. This is evidenced by the activation of caspase-9, a key initiator caspase in the intrinsic apoptotic cascade[2]. This ultimately leads to the programmed cell death of the activated, pro-inflammatory T-cells.

This pathway is highly specific. Studies have shown that 6-Thio-GTP effectively blocks the activation of Rac1 and Rac2, but not other closely related Rho family GTPases like Cdc42 and RhoA[5][6].

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the effects of azathioprine and its metabolites on T-cell apoptosis and signaling.

Table 1: In Vitro T-Cell Apoptosis in Crohn's Disease Patients

| Patient Group | Treatment | Outcome Measure | Result | Reference |

|---|---|---|---|---|

| CD Patients (Responders) | Azathioprine (in vitro) | Apoptosis Stimulation Index | Significantly higher vs. Non-responders | [7][8] |

| CD Patients (Non-responders) | Azathioprine (in vitro) | Apoptosis Stimulation Index | Significantly lower vs. Responders | [7][8] |

| CD Patients (Treated) | Azathioprine/6-MP (in vivo) | Apoptotic Blood T-cells | Significant increase vs. Untreated | [9] |

| CD Patients (Treated, Responders) | 6-MP (in vivo) | Apoptotic Lamina Propria Cells | Significant increase vs. Untreated |[9] |

Table 2: Effects of Azathioprine Metabolites on T-Cell Signaling

| Metabolite | Target | Effect | Cell Type | Reference |

|---|---|---|---|---|

| 6-Thio-GTP | Rac1 Activation | Inhibition | Primary Human CD4+ T-cells | [2][3] |

| 6-Thio-GTP | Rac2 Activation | Inhibition | Primary Human CD4+ T-cells | [5][6] |

| 6-Thio-GTP | Ras, Cdc42, RhoA Activation | No significant effect | Primary Human CD4+ T-cells | [5][6] |

| 6-MP | Bcl-xL Protein Expression | Suppression | Primary Human CD4+ T-cells | [4] |

| 6-MP | Caspase-9 Activity | Marked induction | Primary Human CD4+ T-cells |[2] |

Key Experimental Protocols

The elucidation of this novel mechanism has relied on several key experimental techniques. Below are detailed methodologies for these critical assays.

1. Rac1 Activation Assay (Pull-Down Method)

This assay is used to specifically isolate the active, GTP-bound form of Rac1 from cell lysates.

-

Objective: To determine the levels of active Rac1 in T-cells following treatment with azathioprine or its metabolites.

-

Principle: A fusion protein containing the p21-binding domain (PBD) of the Rac1 effector protein, PAK1, is coupled to agarose beads. The PBD of PAK1 specifically binds to the GTP-bound (active) form of Rac1. The captured active Rac1 is then detected by Western blotting.

-

Methodology:

-

Cell Culture and Treatment: Isolate primary human CD4+ T-lymphocytes and culture them. Stimulate the cells with anti-CD3 and anti-CD28 antibodies in the presence or absence of azathioprine, 6-MP, or 6-thioguanine for a designated period (e.g., 3 days)[2][3].

-

Cell Lysis: Lyse the cells in an ice-cold lysis buffer (e.g., 1X Assay/Lysis Buffer containing protease inhibitors)[10]. Centrifuge the lysates to pellet cellular debris and collect the supernatant[10].

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

Pull-Down of Active Rac1: Incubate the cell lysates (containing equal amounts of protein) with PAK1-PBD agarose beads for 1 hour at 4°C with gentle agitation[10].

-

Washing: Pellet the beads by centrifugation and wash them multiple times with wash buffer to remove non-specifically bound proteins[10].

-

Elution and Western Blotting: Resuspend the beads in 2X SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a specific anti-Rac1 monoclonal antibody. Detect the signal using an appropriate secondary antibody and chemiluminescence.

-

2. T-Cell Apoptosis Assay (Annexin V Staining)

This assay is used to detect and quantify apoptosis in T-cells.

-

Objective: To measure the percentage of apoptotic T-cells after treatment with azathioprine.

-

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC). Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, but can enter apoptotic and necrotic cells. By using both Annexin V and PI, it is possible to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

-

Methodology:

-

Cell Culture and Treatment: Culture isolated CD4+ T-cells as described above, with or without azathioprine, for a specified duration (e.g., 5 days)[2][4].

-

Cell Harvesting and Washing: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis[2].

-

Conclusion and Future Directions

The identification of the Rac1-dependent apoptotic pathway represents a significant advancement in our understanding of azathioprine's mechanism of action in Crohn's disease. It highlights a specific molecular target that is crucial for the drug's therapeutic effect. This mechanism explains how azathioprine can selectively eliminate the activated T-cells that perpetuate intestinal inflammation, while having a lesser effect on resting lymphocytes.

For researchers and drug development professionals, this discovery offers several key insights:

-

Biomarker Development: The in vitro induction of T-cell apoptosis or the inhibition of Rac1 activation could potentially be developed as biomarkers to predict patient response to azathioprine therapy[7][8].

-

Novel Drug Targets: The components of the Vav-Rac1 signaling pathway represent potential targets for the development of new, more specific immunosuppressive agents for IBD[5].

-

Personalized Medicine: Understanding this pathway could help in stratifying patients who are more likely to respond to azathioprine, thereby personalizing treatment strategies for Crohn's disease.

Further research into the intricacies of this pathway and its interaction with other signaling networks in the gut will undoubtedly continue to refine our approach to treating this complex and chronic inflammatory disease.

References

- 1. Frontiers | Perspectives in clinical research on Azathioprine for steroid-dependent ulcerative colitis [frontiersin.org]

- 2. CD28-dependent Rac1 activation is the molecular target of azathioprine in primary human CD4+ T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. content-assets.jci.org [content-assets.jci.org]

- 4. JCI - CD28-dependent Rac1 activation is the molecular target of azathioprine in primary human CD4+ T lymphocytes [jci.org]

- 5. Azathioprine suppresses ezrin-radixin-moesin-dependent T cell-APC conjugation through inhibition of Vav guanosine exchange activity on Rac proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. "In vitro" azathioprine-induced changes in peripheral T cell apoptosis and IFN-γ production associate with drug response in patients with Crohn's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cellbiolabs.com [cellbiolabs.com]

Azathioprine's Role in Purine Synthesis Inhibition and Immunosuppression: A Technical Guide

Abstract

Azathioprine is a pivotal immunosuppressive agent utilized in organ transplantation and the management of autoimmune diseases.[1][2] As a prodrug, its therapeutic efficacy is contingent upon its metabolic conversion to purine analogues that disrupt nucleic acid synthesis.[3][4] This technical guide provides an in-depth examination of azathioprine's core mechanisms, focusing on its metabolic activation, inhibition of de novo purine synthesis, and the subsequent suppression of lymphocyte function. We detail the signaling pathways modulated by its active metabolites, present key quantitative data, and provide methodologies for essential experiments that form the basis of our understanding of this drug. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of azathioprine's pharmacology.

Introduction

Azathioprine (AZA), first synthesized in the 1950s, is an imidazolyl derivative of 6-mercaptopurine (6-MP) designed to have a better therapeutic index.[5] It is a cornerstone of immunosuppressive therapy, preventing organ transplant rejection and treating a spectrum of autoimmune and chronic inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease (IBD).[1][2] Azathioprine's mechanism of action is multifaceted but is primarily centered on its function as an antimetabolite that interferes with purine metabolism.[3][6] This interference selectively targets rapidly proliferating cells, most notably the T-lymphocytes and B-lymphocytes of the adaptive immune system, leading to a potent immunosuppressive effect.[1][2]

Metabolic Activation and Pathways

Azathioprine is a prodrug that is inactive until it undergoes metabolic conversion in the body.[2] Upon administration, AZA is non-enzymatically converted to 6-mercaptopurine (6-MP) by reacting with thiols such as glutathione.[7][8] From 6-MP, the metabolic pathway branches into three competing routes, governed by three key enzymes:

-

Hypoxanthine-guanine phosphoribosyltransferase (HPRT): This is the anabolic pathway that leads to the formation of the therapeutically active metabolites. HPRT converts 6-MP into 6-thioinosine monophosphate (TIMP).[9][10] TIMP is subsequently metabolized into other active 6-thioguanine nucleotides (6-TGNs), including 6-thioguanine triphosphate (6-Thio-GTP), which are responsible for the majority of azathioprine's cytotoxic and immunosuppressive effects.[1][11]

-

Thiopurine S-methyltransferase (TPMT): This catabolic pathway methylates 6-MP to form 6-methylmercaptopurine (6-MMP) and also methylates TIMP to 6-methylthioinosine monophosphate (MeTIMP).[3][7] While MeTIMP can inhibit de novo purine synthesis, high levels of 6-MMP are associated with an increased risk of hepatotoxicity.[8][11] Genetic polymorphisms in the TPMT gene can lead to decreased enzyme activity, causing a shift towards the HPRT pathway and resulting in dangerously high levels of 6-TGNs and severe myelosuppression.[12][13]

-

Xanthine Oxidase (XO): This enzyme catabolizes 6-MP into an inactive metabolite, 6-thiouric acid (6-TUA), which is then excreted.[3][9] Co-administration of XO inhibitors like allopurinol blocks this pathway, increasing the bioavailability of 6-MP and its active metabolites, which can lead to toxicity if the azathioprine dose is not adjusted.[14][15]

References

- 1. What is the mechanism of Azathioprine? [synapse.patsnap.com]

- 2. pharmacyfreak.com [pharmacyfreak.com]

- 3. Azathioprine Therapy and TPMT and NUDT15 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. "Azathioprine" by Robert J. Theobald [scholarworks.atsu.edu]

- 7. A practical guide to thiopurine prescribing and monitoring in IBD | Frontline Gastroenterology [fg.bmj.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Frontiers | Gut Microbiota Metabolism of Azathioprine: A New Hallmark for Personalized Drug-Targeted Therapy of Chronic Inflammatory Bowel Disease [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Clinical significance of azathioprine active metabolite concentrations in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dtb.bmj.com [dtb.bmj.com]

- 13. ccjm.org [ccjm.org]

- 14. Azathioprine - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide on Exploratory Studies of Azathioprine Metabolites and Their Immunomodulatory Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of azathioprine, the immunomodulatory functions of its key metabolites, and the experimental methodologies used to study them. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and immunopharmacology.

Introduction

Azathioprine is a prodrug that has been a cornerstone of immunosuppressive therapy for decades, widely used in organ transplantation and autoimmune diseases. Its therapeutic effects are not mediated by the parent drug itself but by its complex intracellular metabolism into active and inactive metabolites. Understanding the intricate metabolic pathways and the precise mechanisms by which these metabolites modulate the immune system is crucial for optimizing therapeutic strategies, minimizing toxicity, and developing novel immunomodulatory agents.

The primary active metabolites are the 6-thioguanine nucleotides (6-TGNs), which are responsible for the drug's immunosuppressive and cytotoxic effects. Conversely, the accumulation of another metabolite, 6-methylmercaptopurine (6-MMP), is associated with hepatotoxicity. This guide delves into the quantitative aspects of azathioprine metabolite pharmacokinetics and pharmacodynamics, details the experimental protocols for their analysis, and visualizes the key cellular pathways they influence.

Azathioprine Metabolism

Azathioprine is rapidly converted non-enzymatically to 6-mercaptopurine (6-MP) in the presence of glutathione. 6-MP is then metabolized via three competing enzymatic pathways:

-

Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) : This anabolic pathway converts 6-MP into thioinosine monophosphate (TIMP), which is further metabolized to form the active 6-TGNs.

-

Thiopurine S-methyltransferase (TPMT) : This catabolic pathway methylates 6-MP to form 6-methylmercaptopurine (6-MMP), an inactive and potentially toxic metabolite.

-

Xanthine oxidase (XO) : This catabolic pathway oxidizes 6-MP to form the inactive metabolite 6-thiouric acid.

The balance between these pathways, largely influenced by genetic polymorphisms in the TPMT enzyme, dictates the intracellular concentrations of 6-TGNs and 6-MMP, thereby influencing both therapeutic efficacy and the risk of adverse effects.

The Genesis of a Prodrug: An In-depth Technical Guide to the Discovery and Development of Azathioprine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azathioprine, a cornerstone of immunosuppressive therapy for decades, represents a triumph of rational drug design. Its development as a prodrug of 6-mercaptopurine (6-MP) marked a pivotal moment in the treatment of autoimmune diseases and the success of organ transplantation. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of azathioprine, with a focus on the key experiments and quantitative data that defined its journey from a chemical novelty to a clinical mainstay.

The Dawn of Rational Drug Design: The Discovery of Azathioprine

The story of azathioprine begins with the pioneering work of George Hitchings and Gertrude Elion at the Wellcome Research Laboratories.[1][2] Their research in the 1940s and 1950s was a departure from the common trial-and-error method of drug discovery.[2] Instead, they pursued a "rational" approach, aiming to create antimetabolites that could interfere with nucleic acid synthesis in rapidly dividing cells, such as cancer cells and the cells of the immune system.[1][2]

Their initial efforts led to the synthesis of 6-mercaptopurine (6-MP) in 1951, a purine analog that showed significant anti-leukemic activity.[3] However, 6-MP had a short half-life and was rapidly metabolized. This led Hitchings and Elion to explore modifications that could protect the therapeutic molecule from rapid degradation and improve its therapeutic index.

The breakthrough came in 1957 with the synthesis of azathioprine (initially designated BW 57-322).[4] By attaching a nitroimidazole group to the sulfur atom of 6-MP, they created a more stable compound that would release 6-MP in vivo.[5] This "prodrug" concept was revolutionary, allowing for a slower, more sustained release of the active metabolite.

The Logical Design of a Prodrug

The design of azathioprine was a deliberate and logical process aimed at overcoming the limitations of 6-mercaptopurine. The addition of the 1-methyl-4-nitro-5-imidazolyl group served to mask the reactive thiol group of 6-MP, thereby protecting it from rapid metabolism by enzymes such as xanthine oxidase. This chemical modification was intended to improve the oral bioavailability and prolong the duration of action of the active therapeutic agent.

Mechanism of Action: From Prodrug to Active Metabolites

Once administered, azathioprine undergoes a complex metabolic conversion to its active forms. This multi-step process is crucial to its immunosuppressive effects.

Metabolic Pathway

The metabolic journey of azathioprine begins with its non-enzymatic conversion to 6-mercaptopurine (6-MP), primarily through a reaction with glutathione.[6][7] From there, 6-MP is metabolized via three competing pathways:

-

Anabolism to Active Metabolites: Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) converts 6-MP into thioinosine monophosphate (TIMP). TIMP is then further metabolized to 6-thioguanine nucleotides (6-TGNs), the primary cytotoxic and immunosuppressive metabolites.[6][8] These 6-TGNs are incorporated into DNA and RNA, leading to the inhibition of lymphocyte proliferation.

-

Catabolism by Thiopurine S-methyltransferase (TPMT): TPMT methylates 6-MP to form 6-methylmercaptopurine (6-MMP), an inactive metabolite.[8] Genetic variations in the TPMT gene can lead to decreased enzyme activity, resulting in higher levels of 6-TGNs and an increased risk of toxicity.

-

Oxidation by Xanthine Oxidase (XO): XO converts 6-MP to the inactive metabolite 6-thiouric acid.[6]

Quantitative Data from Clinical Development

The clinical development of azathioprine has been extensive, with numerous trials evaluating its efficacy and safety in various conditions.

Rheumatoid Arthritis

Early double-blind, placebo-controlled trials in the 1960s and 1970s established the efficacy of azathioprine in rheumatoid arthritis.

| Trial/Study | Dosage | Number of Patients (Azathioprine/Placebo) | Key Efficacy Outcome | Key Adverse Events |

| Cochrane Review (Pooled Data) [1][9] | - | 40 / 41 | Statistically significant reduction in tender joint scores (Standardized Mean Difference: -0.98). | Higher withdrawal rate due to adverse reactions (Odds Ratio: 4.56). |

| Kvien et al. (1986) [10] | - | 16 / 16 (Juvenile RA) | Improvement in disease activity measurements, but only 2 reached statistical significance. | Reversible leukopenia in 2 patients. |

| Woodland et al. (1981) [11] | 1.25 mg/kg/day and 2.5 mg/kg/day | 14 / 13 and 15 / 13 | 2.5 mg/kg/day group showed significant improvement over placebo. | Higher dropout rate in the 2.5 mg/kg/day group. |

| Harris et al. (1969) [3] | - | - | Significant mean reduction in corticosteroid dose of 36% after 12 months. | Not specified as undue. |

Crohn's Disease

Azathioprine has been a mainstay in the management of Crohn's disease, particularly for maintaining remission.

| Trial/Study | Dosage | Number of Patients (Azathioprine/Placebo) | Key Efficacy Outcome | Key Adverse Events |

| Pearson et al. (Meta-analysis) [2] | 1.0 - 2.5 mg/kg/day | 130 / 189 | 71% remained in remission vs. 53% with placebo (P < 0.001). | Higher withdrawal rate due to adverse events (P = 0.035). |

| Al-Hayani et al. (Meta-analysis) [12][13][14] | - | 256 / 168 (vs. withdrawal) | Significantly lower relapse rates at 6, 12, and 18 months in the continuation group. | Serious but rare side effects reported. |

Kidney Transplantation

Azathioprine was one of the first successful immunosuppressants used in organ transplantation, significantly improving graft survival rates.

| Trial/Study | Dosage | Number of Patients (Azathioprine Group) | Key Efficacy Outcome | Key Adverse Events |

| Collaborative Transplant Study [11] | >1.5 mg/kg/day | - | 7-year graft survival of 69% vs. 45% for ≤1.00 mg/kg/day. | Not specified. |

| Chocair et al. (1993) [10] | - | 12 (with allopurinol) | 1 acute rejection episode vs. 11 in the control group. | Not specified. |

| ATHENA Trial (vs. MMF) [15] | - | 114 | Similar cumulative incidence of biopsy-proven acute rejection compared to mycophenolate mofetil (MMF). | Similar rate of adverse events to MMF. |

| Bergan et al. (1998) [16] | High-dose (monitored) | 180 | 21% reduction in first rejection episodes compared to low-dose group. | Higher incidence of leukopenia. |

| Ponticelli et al. (1998) [17] | 1 mg/kg/day | 58 | Lower incidence of steroid resumption (29%) compared to cyclosporine monotherapy (57%). | Mild and reversible leukopenia. |

Experimental Protocols

The development and clinical use of azathioprine have been supported by robust experimental methodologies for its synthesis and the monitoring of its metabolites.

Synthesis of Azathioprine

-

Preparation of 1-methyl-4-nitro-5-chloroimidazole: This intermediate is synthesized through a series of reactions, often starting from more basic chemical building blocks.[14][18]

-

Reaction with 6-mercaptopurine: 6-mercaptopurine is reacted with the 1-methyl-4-nitro-5-chloroimidazole in the presence of a base. The base deprotonates the thiol group of 6-mercaptopurine, making it a nucleophile that attacks the chloroimidazole, displacing the chloride and forming the thioether linkage of azathioprine.

-

Purification: The resulting azathioprine is then purified, typically through recrystallization, to yield the final product.

Measurement of Thiopurine Metabolites (6-TGNs and 6-MMP)

The monitoring of azathioprine metabolites, particularly 6-TGNs in red blood cells, is crucial for optimizing therapy and minimizing toxicity. High-performance liquid chromatography (HPLC) is the most common analytical technique used.

Detailed HPLC Protocol (General Principles): [15][19]

-

Sample Preparation: Whole blood is collected in EDTA tubes. Red blood cells are isolated by centrifugation and washed. The packed RBCs are lysed, often with perchloric acid, to release the intracellular contents.

-

Hydrolysis: The lysate is subjected to acid hydrolysis to convert the 6-thioguanine nucleotides (6-TGNs) and 6-methylmercaptopurine ribonucleotides (6-MMPRs) to their respective bases, 6-thioguanine (6-TG) and 6-methylmercaptopurine (6-MMP).

-

Chromatographic Separation: The hydrolyzed sample is injected into an HPLC system equipped with a reverse-phase C18 column. A mobile phase gradient, typically consisting of an aqueous buffer and an organic solvent like methanol or acetonitrile, is used to separate the metabolites.

-

Detection and Quantification: The separated metabolites are detected using a UV detector at specific wavelengths (e.g., ~342 nm for 6-TG and ~303 nm for 6-MMP). The concentration of each metabolite is determined by comparing its peak area to that of a known standard.

Conclusion

The discovery and development of azathioprine as a prodrug of 6-mercaptopurine is a landmark achievement in pharmacology and medicine. The rational design pioneered by Hitchings and Elion not only provided a highly effective immunosuppressive agent but also laid the groundwork for future drug development strategies. The extensive clinical evaluation of azathioprine has solidified its role in the management of a range of immune-mediated diseases and has been instrumental in the success of organ transplantation. The continued use and study of azathioprine, including the monitoring of its metabolites, underscore its enduring importance in clinical practice. This in-depth guide provides a technical foundation for researchers and clinicians to understand the historical context, mechanism of action, and clinical application of this pivotal therapeutic agent.

References

- 1. George Hitchings and Gertrude Elion | Science History Institute [sciencehistory.org]

- 2. Gertrude Elion - American Chemical Society [acs.org]

- 3. Sandwalk: Nobel Laureates: George Hitchings and Gertrude Elion [sandwalk.blogspot.com]

- 4. List of inventions and discoveries by women - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Azathioprine, 6-mercaptopurine in inflammatory bowel disease: pharmacology, efficacy, and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uspharmacist.com [uspharmacist.com]

- 10. Case Report: Azathioprine: An Old and Wronged Immunosuppressant - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Critical threshold of azathioprine dosage for maintenance immunosuppression in kidney graft recipients. Collaborative Transplant Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Science Odyssey: People and Discoveries: Drugs developed for leukemia [pbs.org]

- 13. womenshistory.org [womenshistory.org]

- 14. CN101486681B - A kind of method for producing azathioprine intermediate and product thereof - Google Patents [patents.google.com]

- 15. Mycophenolate mofetil versus azathioprine in kidney transplant recipients on steroid-free, low-dose cyclosporine immunosuppression (ATHENA): A pragmatic randomized trial | PLOS Medicine [journals.plos.org]

- 16. Monitored high-dose azathioprine treatment reduces acute rejection episodes after renal transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A prospective randomized trial on azathioprine addition to cyclosporine versus cyclosporine monotherapy at steroid withdrawal, 6 months after renal transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. CN101486681A - Method for producing azathiopurine intermediate and product produced thereby - Google Patents [patents.google.com]

- 19. Immunosuppression in kidney transplantation - PMC [pmc.ncbi.nlm.nih.gov]

Azathioprine Pharmacogenomics: A Technical Guide to the Role of Thiopurine S-methyltransferase (TPMT)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azathioprine is a purine antimetabolite and prodrug widely used as an immunosuppressive agent in organ transplantation and for the management of various autoimmune and inflammatory diseases. Its therapeutic efficacy is primarily mediated by its active metabolites, the 6-thioguanine nucleotides (6-TGNs), which disrupt DNA and RNA synthesis in proliferating cells, particularly lymphocytes. However, the clinical use of azathioprine is hampered by significant inter-individual variability in both therapeutic response and toxicity. A substantial portion of this variability is attributable to genetic polymorphisms in the gene encoding Thiopurine S-methyltransferase (TPMT), a key enzyme in the metabolic pathway of azathioprine. This guide provides an in-depth technical overview of azathioprine pharmacogenomics, focusing on the critical role of TPMT in drug metabolism, the clinical implications of its genetic variants, and the methodologies for assessing patient TPMT status to optimize therapy.

Azathioprine Metabolism and Mechanism of Action

Azathioprine itself is inactive and requires extensive metabolic conversion to exert its immunosuppressive effects. Following administration, it is rapidly converted to 6-mercaptopurine (6-MP), which then serves as a substrate for three competing enzymatic pathways.[1]

-

Anabolic Pathway (Therapeutic & Toxic): Hypoxanthine-guanine phosphoribosyltransferase (HPRT) converts 6-MP into thioinosine monophosphate (TIMP). Through a series of subsequent enzymatic steps, TIMP is converted into the primary active metabolites, the 6-TGNs. These nucleotides are incorporated into DNA and RNA, leading to cytotoxicity and immunosuppression.[2]

-

Catabolic Pathway via Xanthine Oxidase (XO): XO oxidizes 6-MP to the inactive metabolite, 6-thiouric acid.

-

Catabolic Pathway via Thiopurine S-methyltransferase (TPMT): TPMT catalyzes the S-methylation of 6-MP to form the inactive metabolite 6-methylmercaptopurine (6-MMP).[1]

The balance between these pathways is critical. Genetic variations that reduce the activity of the TPMT enzyme cause a metabolic shunt, leading to a greater proportion of 6-MP being converted into the cytotoxic 6-TGNs, thereby increasing the risk of severe adverse drug reactions.[3]

The Role of Thiopurine S-methyltransferase (TPMT)

TPMT is a cytosolic enzyme that plays a pivotal role in the S-methylation and subsequent inactivation of thiopurine drugs.[1] The activity of this enzyme is primarily controlled by a common genetic polymorphism in the TPMT gene located on chromosome 6. This polymorphism is inherited as an autosomal co-dominant trait.[3]

Over 40 variant alleles of the TPMT gene have been identified. However, three specific alleles—TPMT2 , TPMT 3A , and TPMT*3C —account for over 90% of cases of reduced or absent enzyme activity.[4] These variants lead to the production of an unstable TPMT protein that is rapidly degraded, resulting in decreased enzyme function.[3]

Based on their TPMT genotype, individuals can be classified into three main phenotypes:

-

Normal Metabolizers (NM): Homozygous for the wild-type allele (TPMT1/1). These individuals have normal enzyme activity.

-

Intermediate Metabolizers (IM): Heterozygous, carrying one wild-type and one variant allele (e.g., TPMT1/3A). They exhibit intermediate enzyme activity.

-

Poor Metabolizers (PM): Homozygous or compound heterozygous for variant alleles (e.g., TPMT3A/3A). These individuals have low to no detectable enzyme activity.

Quantitative Data Summary

Table 1: Frequencies of Common Deficient TPMT Alleles in Different Ethnic Populations

| Allele | Caucasian | African/African American | East Asian | South Asian |

| TPMT2 | ~1%[5] | Not Detected[6] | Not Detected[5] | Not Detected |

| TPMT3A | ~4-5%[5] | Not Detected[6] | Not Detected[5] | ~1%[5] |

| TPMT*3C | <1%[5] | ~7.6%[6] | ~2.4%[5] | Rare |

| Overall Frequency of Heterozygotes | ~10.1%[5] | ~14.8%[6] | ~4.7%[5] | ~2.0%[5] |

Frequencies represent the percentage of individuals carrying at least one copy of the specified allele and may vary between specific subpopulations.

Table 2: TPMT Phenotype Frequencies and Associated Enzyme Activity

| Phenotype | Genotype | Approximate Frequency (Caucasians) | TPMT Enzyme Activity Level |

| Normal Metabolizer (NM) | TPMT1/1 (Wild-Type) | ~89%[7] | Normal / High (>9.0 U/ml pRBC)[8] |

| Intermediate Metabolizer (IM) | Heterozygous (e.g., TPMT1/3A) | ~11%[7] | Intermediate (2.5–8.9 U/mL pRBC)[8] |

| Poor Metabolizer (PM) | Homozygous Variant (e.g., TPMT3A/3A) | ~0.3% (1 in 300)[7] | Low / Deficient (<2.5 U/mL pRBC)[8] |

Enzyme activity units and reference ranges may vary by laboratory and assay methodology.

Table 3: Clinical Dosing Recommendations for Azathioprine Based on TPMT Phenotype (Adapted from CPIC Guidelines)

| TPMT Phenotype | Risk of Myelosuppression with Standard Dose | Recommended Dosing Action | Strength of Recommendation |

| Normal Metabolizer | Normal risk | Start with normal starting dose (e.g., 2–3 mg/kg/day). Adjust based on disease-specific guidelines.[9] | Strong |

| Intermediate Metabolizer | Increased risk | Start with a reduced dose (30–80% of the normal dose). Adjust based on myelosuppression and disease-specific guidelines.[9][10] | Strong |

| Poor Metabolizer | Greatly increased risk (Life-threatening) | For non-malignant conditions, consider an alternative drug. For malignancy, start with a drastically reduced dose (reduce daily dose by 10-fold and administer 3 times per week).[9][10] | Strong |

Other Genetic Factors in Azathioprine Metabolism

While TPMT is the most well-characterized determinant of azathioprine toxicity, variants in other genes can also play a role.

-

Nudix Hydrolase 15 (NUDT15): Variants in NUDT15, particularly the R139C variant, are strongly associated with azathioprine-induced leukopenia.[1] This variant is common in East Asian (heterozygote frequency ~20%) and Hispanic populations but rare in Europeans.[11] NUDT15 functions by converting the active TGTP metabolites to less toxic forms. Loss-of-function variants lead to the accumulation of active metabolites, similar to TPMT deficiency. The Clinical Pharmacogenetics Implementation Consortium (CPIC) now provides combined TPMT/NUDT15 dosing recommendations.[12][13]

-

Inosine Triphosphate Pyrophosphatase (ITPA): Polymorphisms in the ITPA gene that lead to ITPase deficiency have been associated with a different spectrum of adverse effects, including flu-like symptoms, rash, and pancreatitis, though the association with myelosuppression is less clear.[2][14][15]

Experimental Protocols

Pre-treatment assessment of TPMT status is recommended by regulatory agencies and clinical consortia to identify at-risk patients.[1] This can be achieved through genotyping or phenotyping.

TPMT Genotyping

Genotyping identifies the specific DNA variants in the TPMT gene. It is unaffected by recent blood transfusions or concomitant medications.

Methodology: PCR-Restriction Fragment Length Polymorphism (PCR-RFLP)

This method is a classic and cost-effective approach for detecting known single nucleotide polymorphisms (SNPs).

-

DNA Extraction: Genomic DNA is isolated from a whole blood sample (typically collected in an EDTA tube) using a standard commercial kit (e.g., silica-based column purification). DNA quality and quantity are assessed via spectrophotometry.

-

PCR Amplification: A specific region of the TPMT gene containing the target SNP (e.g., A719G for TPMT*3C) is amplified using sequence-specific primers. The PCR reaction mixture typically contains the extracted DNA, primers, dNTPs, Taq polymerase, and PCR buffer. Thermal cycling is performed to generate millions of copies of the target DNA fragment.

-

Restriction Enzyme Digestion: The PCR product is incubated with a specific restriction enzyme that recognizes and cuts the DNA only if the variant allele is present (or absent, depending on the enzyme and mutation). For example, the A719G mutation in TPMT*3C can be detected using the AccI enzyme.

-

Gel Electrophoresis: The digested DNA fragments are separated by size using agarose gel electrophoresis. The resulting banding pattern is visualized under UV light after staining with a fluorescent dye (e.g., ethidium bromide).

-

Interpretation:

-

Wild-Type (TPMT1/1): A single, larger, undigested band.

-

Heterozygote (TPMT1/3C): Three bands: the undigested band from the wild-type allele and two smaller, digested bands from the variant allele.

-

Homozygous Variant (TPMT3C/3C): Two smaller, digested bands.

-

Other methods such as allele-specific PCR or real-time PCR with fluorescent probes are also commonly used and offer higher throughput.[16]

TPMT Phenotyping

Phenotyping directly measures the enzymatic activity of TPMT, typically in red blood cells (RBCs), providing a functional assessment of the patient's metabolic capacity.

Methodology: High-Performance Liquid Chromatography (HPLC)

This method quantifies the product of the TPMT-catalyzed reaction.

-

Sample Preparation: A whole blood sample (typically collected in a heparin or EDTA tube) is obtained. RBCs are isolated by centrifugation and washed to remove plasma and white blood cells.

-

RBC Lysis: The washed RBCs are lysed (e.g., by freeze-thaw cycles or with a hypotonic buffer) to release the intracellular contents, including the TPMT enzyme. The resulting solution is the hemolysate.

-

Enzymatic Reaction: The hemolysate is incubated at 37°C in a reaction mixture containing the substrate (6-mercaptopurine) and a methyl-group donor (S-adenosyl-L-methionine, SAM). The TPMT enzyme in the lysate catalyzes the transfer of a methyl group from SAM to 6-MP, forming 6-methylmercaptopurine (6-MMP).

-

Reaction Termination & Protein Precipitation: The reaction is stopped after a fixed time, typically by adding an acid (e.g., perchloric acid), which also precipitates proteins.

-

HPLC Analysis: After centrifugation to remove precipitated proteins, the supernatant is injected into an HPLC system. The components are separated on a reversed-phase column, and the amount of the product, 6-MMP, is quantified using a UV or mass spectrometry detector.[17][18]

-

Calculation: The TPMT activity is calculated based on the amount of 6-MMP produced per unit of time per amount of hemoglobin or per volume of packed RBCs.

A major limitation of phenotyping is that results can be skewed by recent blood transfusions (within the last 3-4 months) as the measured activity will reflect a mix of donor and recipient RBCs.[19]

Clinical Decision-Making Framework

The integration of TPMT testing into clinical practice allows for a personalized approach to azathioprine therapy. The logical workflow involves pre-therapeutic testing to stratify patients by risk, followed by genotype/phenotype-guided dose selection.

Conclusion

The pharmacogenomics of azathioprine, particularly the influence of TPMT genetic polymorphisms, represents a cornerstone of personalized medicine. TPMT deficiency is a primary cause of severe, life-threatening myelosuppression in patients treated with standard doses of azathioprine. Pre-therapeutic screening via genotyping or phenotyping is a robust strategy to identify individuals at risk, allowing for dose adjustments or the selection of alternative therapies. This approach significantly enhances the safety of azathioprine, minimizing the risk of severe toxicity while maintaining therapeutic efficacy. As our understanding of other genetic contributors like NUDT15 grows, a multi-gene approach will further refine personalized dosing strategies, paving the way for safer and more effective immunosuppressive therapy.

References

- 1. Azathioprine Therapy and TPMT and NUDT15 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Mutation in the ITPA gene predicts intolerance to azathioprine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 5. The frequency and distribution of thiopurine methyltransferase alleles in Caucasian and Asian populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. ovid.com [ovid.com]

- 8. liu.diva-portal.org [liu.diva-portal.org]

- 9. Table 2. [CPIC Recommended Dosing of Azathioprine by TPMT Phenotype (2018 Update)]. - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Clinical Pharmacogenetics Implementation Consortium (CPIC) guideline for thiopurine dosing based on TPMT and NUDT15 genotypes: 2018 update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Case report: NUDT15 polymorphism and severe azathioprine-induced myelosuppression in a young Chinese female with systematic lupus erythematosus: a case analysis and literature review [frontiersin.org]

- 12. CPIC® Guideline for Thiopurines and TPMT and NUDT15 – CPIC [cpicpgx.org]

- 13. files.cpicpgx.org [files.cpicpgx.org]

- 14. Adverse drug reactions to azathioprine therapy are associated with polymorphism in the gene encoding inosine triphosphate pyrophosphatase (ITPase) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. Validation of a high-performance liquid chromatography method for thiopurine S-methyltransferase activity in whole blood using 6-mercaptopurine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Implementation of TPMT testing - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Immunosuppressive Core: Azathioprine's Impact on Lymphocyte Proliferation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Azathioprine, a cornerstone of immunosuppressive therapy for decades, exerts its profound effects on the immune system primarily by modulating lymphocyte proliferation. This technical guide delves into the core mechanisms of azathioprine's action, providing a detailed examination of its molecular targets and cellular consequences. We present a comprehensive overview of the key signaling pathways affected by azathioprine, supported by quantitative data on its dose-dependent inhibition of lymphocyte proliferation, induction of apoptosis, and influence on cytokine production. Furthermore, this guide offers detailed experimental protocols for the essential assays used to investigate these effects, empowering researchers to meticulously evaluate the immunomodulatory properties of azathioprine and novel therapeutic candidates. Visual representations of complex biological processes and experimental workflows are provided through Graphviz diagrams to facilitate a deeper understanding of the intricate interplay between azathioprine and the lymphocyte response.

Introduction

Azathioprine is a purine analog that functions as a prodrug, being metabolized in vivo to its active form, 6-mercaptopurine (6-MP). Its immunosuppressive properties are primarily attributed to its ability to interfere with the proliferation of rapidly dividing cells, with lymphocytes being particularly susceptible.[1] This guide will explore the two primary mechanisms through which azathioprine inhibits lymphocyte proliferation: the inhibition of de novo purine synthesis and the induction of apoptosis through the modulation of Rac1 signaling. A thorough understanding of these mechanisms is crucial for optimizing its clinical use and for the development of next-generation immunosuppressive agents.

Mechanism of Action: A Dual Approach to Immunosuppression

Azathioprine's impact on lymphocyte proliferation is multifaceted, primarily revolving around two interconnected mechanisms:

2.1. Inhibition of De Novo Purine Synthesis:

Once converted to 6-MP, azathioprine's metabolites, such as 6-thioguanine nucleotides (6-TGNs), act as fraudulent purine analogs.[1] These metabolites disrupt the de novo pathway of purine synthesis, a critical process for the production of adenine and guanine, the building blocks of DNA and RNA.[1] Lymphocytes are highly dependent on this de novo pathway for their proliferation, making them particularly vulnerable to the effects of azathioprine. By depriving these cells of essential nucleic acid precursors, azathioprine effectively halts their ability to enter the S phase of the cell cycle and replicate their DNA, thereby arresting proliferation.[2]

2.2. Induction of Apoptosis via Rac1 Signaling Modulation:

Beyond its anti-metabolite activity, azathioprine actively promotes apoptosis, or programmed cell death, in activated T lymphocytes. This effect is intricately linked to the CD28 co-stimulatory signal, which is essential for optimal T cell activation and survival.[3][4]

The key steps in this pathway are:

-

Metabolism to 6-Thio-GTP: Azathioprine is ultimately metabolized to 6-thioguanine triphosphate (6-Thio-GTP).[3]

-

Inhibition of Rac1 Activation: 6-Thio-GTP binds to the small GTPase Rac1, preventing its activation that is normally induced by CD28 co-stimulation.[3][5]

-

Downregulation of Anti-Apoptotic Proteins: The blockade of Rac1 activation leads to the suppression of downstream signaling pathways, including those responsible for the expression of the anti-apoptotic protein Bcl-xL and the activation of the transcription factor NF-κB.[3][5]

-

Mitochondrial Pathway of Apoptosis: The reduction in anti-apoptotic signals triggers the mitochondrial pathway of apoptosis, leading to the demise of the activated T cell.[3]

This mechanism effectively converts a pro-survival co-stimulatory signal into a pro-apoptotic one, contributing significantly to azathioprine's immunosuppressive efficacy.[3]

Quantitative Analysis of Azathioprine's Effects

The following tables summarize the quantitative data on the effects of azathioprine on lymphocyte proliferation, apoptosis, and cytokine production.

Table 1: Inhibition of Lymphocyte Proliferation by Azathioprine

| Assay Type | Cell Type | Stimulus | IC50 (nM) | Reference |

| MTT Assay | Human PBMCs | T cell mitogen | 230.4 ± 231.3 | [6] |

| [3H]-Thymidine Incorporation | Human T cells | anti-CD3 + CD80 | ~10-100 | [5] |

| [3H]-Thymidine Incorporation | Human T cells | anti-CD3 + CD58 | ~10-100 | [5] |

| Mixed Lymphocyte Reaction | Human Lymphocytes | Allogeneic Stimulating Lymphocytes | 36 µM (near complete inhibition) | [7][8] |

Table 2: Induction of Apoptosis in T Lymphocytes by Azathioprine

| Cell Type | Treatment | Co-stimulation | Apoptosis Measurement | Result | Reference |

| Human CD4+ T cells | Azathioprine/6-MP | anti-CD3/CD28 | Annexin V/PI Staining | Significant increase in apoptotic cells at day 5 | [9][10] |

| CD4+ T cells from Crohn's Disease Patients (Responders) | Azathioprine | anti-CD3/CD28 | Annexin V Staining | Higher apoptosis stimulation index compared to non-responders | [11] |

| CD4+ T cells from IBD patients refractory to AZA | 6-MP and ABT-737 (BCL-2 inhibitor) | - | Annexin V Staining | Increased apoptosis compared to 6-MP alone | [12] |

Table 3: Effect of Azathioprine on Cytokine Production by T Lymphocytes

| Cell Type | Treatment | Co-stimulation | Cytokine | Effect | Reference |

| Human T cells | Cyclosporine A (for comparison) | anti-CD3 (no CD28) | IFN-γ | Complete blockade at 100 ng/ml | [4] |

| Human T cells | Cyclosporine A (for comparison) | anti-CD3/CD28 | IFN-γ | Little effect at 100 ng/ml | [4] |

| CD4+ T cells from Crohn's Disease Patients (Non-Responders) | Azathioprine | anti-CD3/CD28 | IFN-γ | Higher IFN-γ stimulation index compared to responders | [11] |

| Vδ2 T cells from Crohn's Disease Patients | - | - | TNF-α, IL-17A | Significantly higher production compared to healthy controls | [13] |

| Human CD4+ T cells | 6-MP | anti-CD3/CD28 | IFN-γ | Significantly suppressed production | [14] |

| Human CD4+ T cells | 6-MP | anti-CD3/CD28 | IL-4 | Increased production | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of azathioprine on lymphocyte proliferation.

4.1. Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs) and T cells

-

Principle: To obtain a pure population of lymphocytes for in vitro assays.

-

Protocol:

-

PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.[12][15]

-

T Cell Enrichment (Optional): For studies requiring purified T cells, further enrich for CD4+ or CD8+ T cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).[16]

-

Cell Culture: Culture isolated cells in a suitable medium such as RPMI 1640 supplemented with fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin.[16] Maintain cells in a humidified incubator at 37°C with 5% CO2.[17]

-

4.2. Lymphocyte Proliferation Assays

4.2.1. [3H]-Thymidine Incorporation Assay

-

Principle: This classic assay measures the incorporation of a radioactive nucleoside, [3H]-thymidine, into newly synthesized DNA during cell proliferation.[18][19]

-

Protocol:

-

Seed lymphocytes in a 96-well plate at a desired density.

-

Add the stimulating agent (e.g., mitogen, anti-CD3/CD28 antibodies) and various concentrations of azathioprine.

-

Incubate for a period that allows for cell proliferation (typically 3-5 days).

-

Pulse the cells with [3H]-thymidine for the final 18-24 hours of culture.

-

Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.

-

Express results as counts per minute (CPM) or as a stimulation index (SI), which is the ratio of CPM in stimulated cultures to CPM in unstimulated cultures.[18]

-

4.2.2. Carboxyfluorescein Succinimidyl Ester (CFSE) Proliferation Assay

-

Principle: CFSE is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the fluorescence intensity is halved, allowing for the tracking of cell proliferation by flow cytometry.[20][21]

-

Protocol:

-

Label lymphocytes with CFSE according to the manufacturer's instructions.

-

Culture the labeled cells with appropriate stimuli and different concentrations of azathioprine.

-

At various time points, harvest the cells and analyze the CFSE fluorescence by flow cytometry.

-

The data is typically presented as a histogram showing distinct peaks, with each peak representing a successive generation of divided cells.[22]

-

4.3. Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can be fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised membrane, thus identifying late apoptotic or necrotic cells.[22]

-

Protocol:

-

Culture lymphocytes with stimuli and azathioprine as described above.

-

Harvest the cells and wash them with a binding buffer.

-

Incubate the cells with FITC-conjugated Annexin V and PI in the dark.

-

Analyze the stained cells by flow cytometry.

-

The results will distinguish between live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

-

4.4. Rac1 Activation Assay (GTP-Rac1 Pulldown Assay)

-

Principle: This assay selectively isolates the active, GTP-bound form of Rac1 from cell lysates using a protein domain that specifically binds to GTP-Rac1. The amount of active Rac1 is then quantified by Western blotting.[23]

-

Protocol:

-

Stimulate T cells in the presence or absence of azathioprine.

-

Lyse the cells in a buffer that preserves GTPase activity.

-

Incubate the cell lysates with agarose beads coupled to the p21-binding domain (PBD) of PAK1, which specifically binds to GTP-Rac1.[24]

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins and analyze for the presence of Rac1 by Western blotting using an anti-Rac1 antibody.[23]

-

4.5. Cell Cycle Analysis

-

Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. By measuring the fluorescence intensity of PI-stained cells using flow cytometry, one can determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[24]

-

Protocol:

-

Culture lymphocytes with stimuli and azathioprine.

-

Harvest and fix the cells, typically with cold ethanol, to permeabilize the cell membrane.[5]

-

Treat the cells with RNase to eliminate RNA staining.

-

Stain the cells with a PI solution.

-

Analyze the DNA content by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[25]

-

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Azathioprine's metabolic pathway and its inhibitory effect on de novo purine synthesis.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The effects of Cyclosporine A and azathioprine on human T cells activated by different costimulatory signals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. Estimation of cell proliferation dynamics using CFSE data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Azathioprine: old drug, new actions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BCL‐2 levels do not predict azathioprine treatment response in inflammatory bowel disease, but inhibition induces lymphocyte apoptosis and ameliorates colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CD28-dependent Rac1 activation is the molecular target of azathioprine in primary human CD4+ T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. "In vitro" azathioprine-induced changes in peripheral T cell apoptosis and IFN-γ production associate with drug response in patients with Crohn's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Optimization and validation of a robust human T cell culture method for monitoring phenotypic and polyfunctional antigen-specific CD4 and CD8 T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Azathioprine therapy selectively ablates human Vδ2+ T cells in Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rac Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]

- 15. miltenyibiotec.com [miltenyibiotec.com]

- 16. akadeum.com [akadeum.com]